(S)-4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride
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Overview
Description
(S)-4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is of particular interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of (S)-4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 4,6-dimethylpyrimidine with pyrrolidine under specific conditions to form the desired product. The reaction conditions typically involve the use of a solvent such as N-methyl-2-pyrrolidone (NMP) and a catalyst to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
(S)-4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an antifibrotic, antimicrobial, antiviral, and antitumor agent.
Industry: The compound may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
(S)-4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride can be compared with other similar compounds, such as:
- N-Ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride
- 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol hydrochloride
- 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol hydrochloride
These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse pharmacological activities.
Properties
Molecular Formula |
C10H17ClN4 |
---|---|
Molecular Weight |
228.72 g/mol |
IUPAC Name |
4,6-dimethyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C10H16N4.ClH/c1-7-5-8(2)13-10(12-7)14-9-3-4-11-6-9;/h5,9,11H,3-4,6H2,1-2H3,(H,12,13,14);1H/t9-;/m0./s1 |
InChI Key |
ULSUXEQPYIUOJN-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N[C@H]2CCNC2)C.Cl |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCNC2)C.Cl |
Origin of Product |
United States |
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